N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c28-19(15-10-22-3-4-23-15)25-21-24-16(12-30-21)20(29)27-7-5-26(6-8-27)11-14-1-2-17-18(9-14)32-13-31-17/h1-4,9-10,12H,5-8,11,13H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITSCEYGWIELJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown anticonvulsant activity, suggesting potential targets within the gabaergic neurotransmission system.
Mode of Action
Related compounds have been found to influence gabaergic neurotransmission, which could suggest a similar mechanism.
Biological Activity
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure
The molecular formula of this compound is . The structure includes significant moieties such as piperazine, oxazole, and pyrazine, which are known for their pharmacological relevance.
Anticancer Properties
Recent studies have shown that compounds containing piperazine and oxazole moieties exhibit promising anticancer activities. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.2 | Cell cycle arrest |
| This compound | A549 | 12.8 | Apoptosis and ROS generation |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.
In a study evaluating the neuroprotective effects of similar compounds, it was found that:
Case Study 1: Anticancer Activity
A recent study focused on the anticancer properties of this compound against lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and oxidative stress pathways being elucidated.
Case Study 2: Neuroprotection
In another investigation, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound demonstrated a protective effect by reducing cell death and maintaining mitochondrial integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituents on the phenyl ring (e.g., aminopropoxy in 7d vs. guanidine in 8d ) significantly alter polarity and hydrogen-bonding capacity.
- Replacement of oxazole-pyrazine with pyrimidine (as in ) reduces molecular weight but may impact target selectivity.
Physicochemical Properties
However, fluorinated or chlorinated analogs (e.g., A3 and A6 in ) exhibit higher melting points (~190–200°C) due to increased crystallinity, suggesting that halogenation could enhance thermal stability in the target compound.
Structure-Activity Relationship (SAR) Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
